molecular formula C17H24N2O5S B2737007 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1396876-85-9

4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2737007
CAS RN: 1396876-85-9
M. Wt: 368.45
InChI Key: GWPSWYDFXQYLOG-UHFFFAOYSA-N
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Description

4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H24N2O5S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry

  • Prins Cascade Cyclization : A novel synthetic methodology involving Prins cascade cyclization for creating 1,9-dioxa-4-azaspiro[5.5]undecane derivatives demonstrates the utility of related compounds in constructing complex spiromorpholinotetrahydropyran structures (B. Reddy et al., 2014).
  • Development of Anticonvulsant Agents : Research on N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives for their potential as anticonvulsant agents highlights the pharmacological interests in spirolinked sulfonamide structures (Jinping Li et al., 2015).

Antimicrobial and Anticancer Research

  • Antimicrobial Activity : A study on novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives showed significant antimicrobial activities, indicating their potential in addressing antibiotic resistance (M. Ghorab et al., 2017).
  • Anticancer Effects : The exploration of dibenzenesulfonamides for inducing apoptosis and autophagy pathways in cancer cells, alongside their carbonic anhydrase inhibitory effects, underlines the compound's relevance in developing novel anticancer therapies (H. Gul et al., 2018).

Material Science

  • Corrosion Inhibition : Research into the effectiveness of spirocyclopropane derivatives as environmentally friendly corrosion inhibitors for mild steel in acidic environments showcases the application of such compounds in industrial and materials science (M. Chafiq et al., 2020).

properties

IUPAC Name

4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-16(2)23-11-17(12-24-16)9-19(10-17)15(20)13-5-7-14(8-6-13)25(21,22)18(3)4/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPSWYDFXQYLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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